![molecular formula C36H45ClN6O12 B016440 Phomopsin A CAS No. 64925-80-0](/img/structure/B16440.png)
Phomopsin A
Overview
Description
Phomopsin A (PHOA) is a mycotoxin primarily infesting lupines . It is produced by Diaporthe toxica, formerly known as toxigenic Phomopsis leptostromiformis, which causes infections in lupine plants and harvested seeds .
Synthesis Analysis
Phomopsin A is a fungal RiPP (ribosomally synthesized and posttranslationally modified peptide). It is part of a family of fungal cyclic RiPPs, termed dikaritins . The biosynthesis of phomopsins involves the posttranslational installation of dehydroamino acids by UstYa family proteins .Molecular Structure Analysis
Phomopsin A is a cyclic hexapeptide . It contains 3-hydroxyisoleucine, 3,4-didehydrovaline, N-methyl-3-(3-chloro-4,5-dihydroxyphenyl) serine, E-2,3-didehydroaspartic acid, E-2,3-didehydroisoleucine, and 3,4-didehydroproline .Chemical Reactions Analysis
The generation of dehydroamino acids in Phomopsin A is of particular interest. These include 3,4-dehydrovaline (dVal), 3,4-dehydroproline (dPro), 2,3-dehydroisoleucine (dIle), and 2,3-dehydroaspartic acid (dAsp). These are formed by oxidation of valine (Val), proline (Pro), isoleucine (Ile), and aspartic acid (Asp) residues, respectively .Physical And Chemical Properties Analysis
Phomopsin A has a molecular formula of C36H45ClN6O12 and a molecular weight of 789.23 . It is a solid substance that is soluble in DMF, DMSO, ethanol, and methanol .Scientific Research Applications
Mycotoxin Research
Phomopsin A is a mycotoxin primarily infesting lupines . It’s produced by Diaporthe toxica, which can cause infections in lupine plants and harvested seeds . This makes Phomopsin A crucial in mycotoxin research, particularly in studying the effects of these toxins on various plants and how to mitigate their impact .
Fungal Growth Study
Phomopsin A plays a significant role in the study of fungal growth. For instance, the formation of Phomopsin A and Ochratoxin A was investigated on whole field peas as a model system to assess fungal growth and toxin production at adverse storage conditions .
Food Safety
The presence of Phomopsin A in foodstuffs, particularly those based on lupin, is a concern for food safety . Research into the occurrence and effects of Phomopsin A in food contributes to the development of safer food production and storage methods .
Animal Health
Phomopsin A is also relevant in the field of animal health. Animals that consume feed contaminated with Phomopsin A can suffer health effects . Therefore, studying Phomopsin A can help in the development of safer animal feeds and better animal health practices .
Plant Pathology
Phomopsin A is produced by Diaporthe toxica, a phytopathogenic fungus . Therefore, it is used in plant pathology to study the effects of this fungus on various plants, the mechanisms of its pathogenicity, and potential control measures .
Molecular Phylogenetics
The study of Phomopsin A also contributes to molecular phylogenetics. The genetic evidence provided by studying this toxin can help define species boundaries, particularly in fungi like Diaporthe toxica .
Safety And Hazards
properties
IUPAC Name |
(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45ClN6O12/c1-8-17(5)25(32(50)39-20(35(53)54)15-23(44)45)41-30(48)21-11-10-12-43(21)34(52)29-36(6,9-2)55-22-14-18(13-19(37)28(22)47)27(46)26(38-7)33(51)40-24(16(3)4)31(49)42-29/h10-11,13-15,21,24,26-27,29,38,46-47H,3,8-9,12H2,1-2,4-7H3,(H,39,50)(H,40,51)(H,41,48)(H,42,49)(H,44,45)(H,53,54)/b20-15+,25-17+/t21-,24-,26-,27-,29+,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFRRYBYQKPKSY-AJSRVUJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C(=O)NC(=CC(=O)O)C(=O)O)NC(=O)C1C=CCN1C(=O)C2C(OC3=C(C(=CC(=C3)C(C(C(=O)NC(C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C(=O)N/C(=C/C(=O)O)/C(=O)O)/NC(=O)[C@@H]1C=CCN1C(=O)[C@@H]2[C@@](OC3=C(C(=CC(=C3)[C@@H]([C@@H](C(=O)N[C@H](C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45ClN6O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017600 | |
Record name | Phomopsin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phomopsin A | |
CAS RN |
64925-80-0 | |
Record name | Phomopsin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064925800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phomopsin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phomopsin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030447 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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